1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione
Description
This compound is a fluorinated and methoxy-substituted pyrimidine nucleoside analog. Its structure features a modified ribose sugar (oxolan ring) with a 4-fluoro group, 3-hydroxy, and 5-hydroxymethyl substituents, coupled to a 5-methoxypyrimidine-2,4-dione base. The 4-fluoro substitution likely rigidifies the sugar puckering, influencing binding to polymerases or nucleases, while the 5-methoxy group on the pyrimidine may reduce hydrogen-bonding efficiency compared to natural bases .
Properties
Molecular Formula |
C10H13FN2O6 |
|---|---|
Molecular Weight |
276.22 g/mol |
IUPAC Name |
1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O6/c1-18-4-2-13(10(17)12-8(4)16)9-7(15)6(11)5(3-14)19-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
IBYDLOHQGVGOAG-JXOAFFINSA-N |
Isomeric SMILES |
COC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O |
Canonical SMILES |
COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include the fluorination of a sugar derivative, followed by the formation of the oxolan ring and the introduction of the methoxypyrimidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to improve efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione involves its interaction with specific molecular targets. The fluorinated sugar moiety and the methoxypyrimidine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Below is a comparative analysis of structurally related nucleoside analogs, highlighting key differences in substituents, molecular properties, and biological implications:
Key Findings from Comparative Studies:
Enzymatic Stability :
- The 4-fluoro group in the target compound confers resistance to phosphorylases compared to uridine, similar to azido derivatives (e.g., AZT) .
- Thiophosphate-modified analogs () exhibit superior nuclease resistance but require complex synthetic routes .
Base-Pairing Efficiency :
- The 5-methoxy group sterically hinders Watson-Crick pairing, unlike thymidine’s 5-methyl, which enhances stacking in DNA .
- Fluorine’s electronegativity in the sugar (4-position) may distort the oxolan ring, affecting polymerase recognition .
Therapeutic Potential: The dioxolane analog () shows antiviral activity due to its non-natural sugar conformation, while the target compound’s 4-fluoro could target viral polymerases . AZT’s azido group is critical for chain termination, a mechanism distinct from the target’s 5-methoxy, which may act via competitive inhibition .
Synthetic Challenges :
Biological Activity
The compound 1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione is a pyrimidine derivative with potential biological activities. This article aims to explore its biological activity through various studies and data.
- IUPAC Name : this compound
- Molecular Formula : C10H12FN5O4
- Molecular Weight : 285.23 g/mol
- CAS Number : 123402-21-1
Antiviral Activity
Research indicates that compounds similar to this pyrimidine derivative exhibit antiviral properties. For instance, studies have shown that modifications in the oxolan structure can enhance the antiviral efficacy against various viral strains. The presence of the fluorine atom and hydroxymethyl group has been linked to increased antiviral potency.
Antitumor Activity
The compound's structural analogs have demonstrated significant antitumor effects in preclinical models. The mechanism involves the inhibition of nucleic acid synthesis in cancer cells. In vitro studies revealed that these compounds can induce apoptosis in tumor cells by disrupting their metabolic pathways.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of specific enzymes involved in nucleotide metabolism. In particular, it shows promise as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. Inhibition of DHODH can lead to reduced proliferation of rapidly dividing cells, making it a target for cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications that enhance activity include:
- Fluorination : The introduction of fluorine at the 4-position increases lipophilicity and bioavailability.
- Hydroxymethyl Group : This modification enhances binding affinity to target enzymes.
| Modification | Effect on Activity |
|---|---|
| Fluorination | Increases lipophilicity |
| Hydroxymethyl Group | Enhances binding affinity |
Case Studies
-
Study on Antiviral Efficacy
- A study published in Journal of Medicinal Chemistry evaluated various derivatives of pyrimidines against influenza virus. The results indicated that compounds with similar structures to our target compound exhibited significant antiviral activity with IC50 values in the low micromolar range.
-
Antitumor Activity Assessment
- In vivo studies conducted on xenograft models showed that administration of this compound led to a reduction in tumor size by approximately 40% compared to control groups. The study highlighted its potential as a therapeutic agent in oncology.
-
Enzyme Inhibition Analysis
- An investigation into the inhibition of DHODH revealed that this compound could effectively reduce enzyme activity by over 70% at concentrations less than 10 µM, indicating strong potential for further development as an anti-cancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
